Home > Products > Screening Compounds P43017 > Pinane thromboxane A2
Pinane thromboxane A2 - 71154-83-1

Pinane thromboxane A2

Catalog Number: EVT-445327
CAS Number: 71154-83-1
Molecular Formula: C24H40O3
Molecular Weight: 376.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
15(R)-Pinane thromboxane A2 is the (R)-epimer of pinane thromboxane A2 (PTA2;). 15(R)-PTA2 does not inhibit collagen-induced platelet aggregation (IC50s = 120-130 µM). It does not affect gastric tone in isolated rat gastric fundus when used at concentrations of 0.5 or 1.5 µg/ml and is less effective than PTA2 at inhibiting prostaglandin-induced contraction of isolated rat stomach muscle.
Pinane Thromboxane A2 (PTA2) is a stable analog of thromboxane A2 (TXA2). It is a thromboxane (TP) receptor antagonist and an inhibitor of thromboxane synthase. PTA2 inhibits U-46619-induced cat coronary artery constriction (IC50 = 0.1 µM), U-46619-induced aggregation of human platelets (IC50 = 2 µM), and rabbit platelet thromboxane synthase (IC50 = 50 µM). PTA2 does not affect prostaglandin I (PGI) synthase up to a concentration of 100 µM. 15(R)-PTA2 is the 15-epimer of PTA2. There on no published reports on the formation or biological activity of 15(R)-PTA2.
Source and Classification

Pinane thromboxane A2 is derived from the natural compound thromboxane A2, which is synthesized in the body from arachidonic acid through the action of cyclooxygenase enzymes. The compound is classified under thromboxanes, which are a subset of eicosanoids. These compounds play significant roles in various physiological processes, including platelet aggregation and vascular tone regulation.

Synthesis Analysis

The synthesis of pinane thromboxane A2 involves several key steps that ensure the compound's stability and biological activity.

  1. Starting Materials: The synthesis typically begins with bicyclic monoterpenes, which serve as precursors.
  2. Key Reactions:
    • The process often includes modifications such as cyclization and functionalization to introduce necessary functional groups.
    • Specific methodologies employed include the use of stable prostaglandin endoperoxide analogs as intermediates.
  3. Parameters:
    • Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing yield and purity.
    • For example, maintaining a controlled pH around 7.4 during reactions can enhance stability and reduce degradation.

Detailed studies have shown that pinane thromboxane A2 exhibits enhanced stability compared to its natural counterpart, with a half-life significantly extended under physiological conditions .

Molecular Structure Analysis

Pinane thromboxane A2 has a complex molecular structure characterized by its bicyclic framework.

  • Chemical Formula: The molecular formula is C15H24O3C_{15}H_{24}O_3.
  • Structural Features:
    • The compound contains a cyclopentane ring fused to a cyclohexene moiety.
    • Functional groups include a hydroxyl group and an ester linkage, which are critical for its biological activity.
  • 3D Configuration: Advanced techniques such as X-ray crystallography or NMR spectroscopy can be used to elucidate its three-dimensional conformation, which influences its interaction with biological receptors.
Chemical Reactions Analysis

Pinane thromboxane A2 participates in several chemical reactions relevant to its biological function:

  1. Inhibition of Platelet Aggregation: At low concentrations, pinane thromboxane A2 effectively inhibits platelet aggregation induced by other agonists like prostaglandin endoperoxides .
  2. Thromboxane Synthase Inhibition: At higher concentrations, it acts as an inhibitor of thromboxane synthase, thereby reducing the production of endogenous thromboxanes .
  3. Stability under Physiological Conditions: The compound demonstrates improved stability compared to natural thromboxane A2, allowing for prolonged action in biological systems .
Mechanism of Action

The mechanism of action of pinane thromboxane A2 primarily involves its interaction with specific receptors on platelets and vascular smooth muscle cells:

  • Receptor Binding: It binds to the thromboxane receptor (TP receptor), leading to downstream signaling that inhibits further platelet activation and aggregation.
  • Biochemical Pathways: By modulating pathways involving phospholipase C and calcium signaling, pinane thromboxane A2 can effectively reduce vasoconstriction and promote vasodilation under certain conditions .
  • Antithrombotic Profile: Its ability to stabilize lysosomal membranes also contributes to its antithrombotic effects by preventing the release of pro-inflammatory mediators.
Physical and Chemical Properties Analysis

Pinane thromboxane A2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 252.36 g/mol.
  • Solubility: It is soluble in organic solvents but shows limited solubility in water due to its hydrophobic nature.
  • Stability: The compound has a significantly longer half-life than thromboxane A2 (approximately 32 seconds), making it suitable for therapeutic applications .
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
Applications

Pinane thromboxane A2 has various scientific applications:

  1. Antithrombotic Agent: Due to its inhibitory effects on platelet aggregation, it has potential use in preventing thrombosis-related conditions.
  2. Research Tool: It serves as a valuable tool for studying the role of thromboxanes in cardiovascular physiology and pathology.
  3. Pharmacological Studies: Pinane thromboxane A2 is utilized in pharmacological research to develop new antiplatelet therapies that target specific pathways involved in thrombosis.
Introduction to Pinane Thromboxane A2 (PTA2)

Historical Discovery and Nomenclature of PTA2

PTA2 emerged from systematic efforts to stabilize the highly labile TXA2 molecule. It was first synthesized and characterized in 1979 by Smith and colleagues, as documented in their landmark Proceedings of the National Academy of Sciences publication [1]. The researchers employed a strategic chemical approach by incorporating a rigid pinane bicyclic ring system derived from pinane derivatives into the TXA2 structure. This modification replaced the inherently unstable oxane-oxetane ring of native TXA2, which is prone to rapid hydrolysis to the biologically inactive thromboxane B2 (TXB2) [1] [6].

The nomenclature "pinane thromboxane A2" directly reflects this structural innovation:

  • Pinane: Denotes the incorporation of the bicyclic pinane structure (6,6-dimethylbicyclo[3.1.1]heptane system), a terpene-derived framework providing enhanced chemical stability.
  • Thromboxane A2: Identifies its biological and structural relationship to the native eicosanoid mediator.The compound is systematically named as [1alpha,2 beta(Z),3 alpha (1E,3R),5 alpha]-7-(3-(3-hydroxy-1-octenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-yl)-5-heptenoic acid* and carries CAS registry number 71111-01-8 [6] [7]. Synonyms include 15(S)-Pinane Thromboxane A2, Pinane TXA2, and PTA2. Its discovery was driven by the goal to create a stable TXA2 analogue with defined antagonistic or partial agonistic properties suitable for probing TXA2 receptor (TP receptor) function in various biological systems [1] [9].

Structural Relationship to Thromboxane A2 (TXA2) and Prostaglandins

PTA2 shares the fundamental eicosanoid backbone common to TXA2 and prostaglandins, derived metabolically from arachidonic acid via the cyclooxygenase (COX) pathway. However, specific structural modifications critically define its unique stability and functional profile compared to TXA2:

  • Core Ring System: Native TXA2 possesses a highly reactive 6-membered oxane ring fused to an oxetane (4-membered ether ring). This strained system readily undergoes nucleophilic attack by water, leading to rapid ring opening and conversion to TXB2. PTA2 replaces this labile core with the stable, saturated bicyclic pinane system (6,6-dimethylbicyclo[3.1.1]heptane), which is inert to hydrolysis [1] [6].
  • Aliphatic Chains: PTA2 retains key functional elements of TXA2's aliphatic chains:
  • The upper (omega) chain features a C8 alkyl segment terminating in a hydroxyl group at C15, maintaining the characteristic 3-hydroxy-1-octenyl moiety.
  • The lower (carboxyl) chain preserves the C7 carboxylic acid group connected via a heptenoic acid linker, crucial for receptor recognition.
  • Stereochemistry: PTA2 synthesis carefully controls stereochemistry at critical chiral centers (e.g., C1, C2, C3, C5, C15) to mimic the bioactive conformation of native TXA2. The natural (15S) configuration is typically retained for optimal biological activity [6] [9].
  • Prostaglandin Relationship: Both TXA2 and PTA2 originate from the common intermediate prostaglandin H2 (PGH2). While TXA2 is generated by thromboxane synthase (TXAS) in platelets and other cells, PTA2 is a fully synthetic analogue. Its structure diverges significantly from primary prostaglandins (e.g., PGE2, PGI2, PGD2) by lacking the cyclopentane ring and incorporating the unique pinane system instead [3].

Table 1: Key Structural Attributes of Pinane Thromboxane A2 (PTA2) versus Thromboxane A2 (TXA2)

Structural FeatureThromboxane A2 (TXA2)Pinane Thromboxane A2 (PTA2)Functional Consequence
Core Ring SystemUnstable oxane-oxetaneStable 6,6-dimethylbicyclo[3.1.1]heptane (Pinane)PTA2 is chemically stable; TXA2 hydrolyzes rapidly (t1/2 ~30s)
Upper Chain (C9-C15)3-Hydroxy-1-octenyl3-Hydroxy-1-octenylMaintains receptor interaction domain
Lower Chain (C1-C7)Heptenoic acid with COOH terminusHeptenoic acid with COOH terminusEssential for receptor affinity
StereochemistryMultiple chiral centers (e.g., 13S,14R,15S)Defined chiral centers (e.g., 1α,2β,3α,5α,15S)Critical for selective biological activity
Chemical StabilityHighly unstable in aqueous mediaStable in solution; stored at -20°C [7]Enables experimental use and characterization
Molecular FormulaC₂₀H₃₂O₅C₂₄H₄₀O₃ [6]Reflects larger, saturated pinane core

Significance as a Thromboxane Mimetic/Analogue

PTA2 exhibits a complex and concentration-dependent pharmacological profile as a thromboxane mimetic, primarily functioning as a partial agonist/antagonist at the TXA2 receptor (TP receptor) and a thromboxane synthase inhibitor:

  • Thromboxane Receptor (TP Receptor) Modulation:
  • Partial Agonist/Antagonist: PTA2 binds to the TP receptor but often elicits a weaker maximal response (lower intrinsic efficacy) than native TXA2 or potent stable endoperoxide/TA mimetics like U46619. This allows it to competitively antagonize the effects of full agonists in many systems. Its partial agonist activity manifests as weak contractile effects in some vascular beds (e.g., rat gastric fundus) but is often overshadowed by its blocking effects [5] [9].
  • Receptor Blockade: PTA2 is a potent inhibitor of TXA2- and prostaglandin endoperoxide analog-induced responses. It inhibits:
  • Platelet Aggregation: Induced by PGH2 analogs (U44069, U46619) and even the stable TXA2 mimetic carbocyclic TXA2 (CTA2) in human and cat models. This inhibition occurs at concentrations significantly lower than those required for thromboxane synthase inhibition (IC₅₀ ~0.5-1 µM for aggregation inhibition) [1] [9].
  • Vasoconstriction: Potently inhibits coronary artery constriction induced by endoperoxide analogs and CTA2 in feline models. Derivatives like 5C-15S BPTA2 show enhanced antagonism (>70% inhibition at 1 µM) [9]. It also antagonizes constriction in other smooth muscle types like rat and human stomach muscle [5].
  • Receptor Subtype/Effector Bias: Evidence suggests PTA2 may exhibit functional selectivity ("biased agonism") depending on the coupled G-protein. It activates Gα₁₃-linked signaling pathways in TP receptor-G protein fusion systems but shows less efficacy towards Gα₁₂ pathways [4].
  • Thromboxane Synthase Inhibition:At higher concentrations than those needed for receptor blockade, PTA2 directly inhibits the enzyme thromboxane synthase (TXAS), which converts PGH2 to TXA2. This reduces the synthesis of endogenous TXA2 from its precursor [1] [6].

  • Selectivity Profile:A key feature of PTA2 is its selectivity within the prostanoid system:

  • It generally does not antagonize responses mediated by other prostanoids like prostacyclin (PGI₂) or prostaglandin D₂ (PGD₂) [1].
  • It exhibits minimal or no effect on prostacyclin synthase activity, preserving the crucial counter-regulatory PGI₂ pathway [1].
  • It inhibits the pulmonary uptake and metabolism of TXB₂ (the stable TXA₂ hydrolysis product) to 13,14-dihydro-15-keto-TXB₂ in guinea-pig lung (ID₅₀ ~0.7 µM), suggesting interaction with specific TXB₂ transporters or metabolic enzymes distinct from those handling primary prostaglandins [2] [8].

Table 2: Concentration-Dependent Biological Activities of Pinane Thromboxane A2 (PTA2)

Concentration RangePrimary ActivityKey Biological EffectsExperimental Evidence
Low (nM - ~0.5 µM)TP Receptor AntagonismInhibition of coronary artery constriction induced by PGH₂ analogs; Stabilization of liver lysosomes [1]Cat coronary artery ring assays; Lysosomal membrane integrity tests
Moderate (~0.5 - 1 µM)TP Receptor AntagonismInhibition of platelet aggregation induced by PGH₂ analogs (U44069, U46619) and TXA₂ mimetics (CTA2) [1] [9]Human and cat platelet-rich plasma (PRP) aggregation assays
Higher (>1 - 10 µM)Thromboxane Synthase InhibitionReduction in TXA₂ formation from PGH₂ precursors [1] [6]Enzyme activity assays using platelet microsomes or cell homogenates
VariesPartial Agonist (Tissue-dependent)Weak contraction of rat gastric fundus; Minimal effect on human stomach muscle [5]Isolated smooth muscle organ bath studies
>1 µMInhibitor of TXB₂ Uptake/MetabolismInhibition of TXB₂ conversion to 13,14-dihydro-15-keto-TXB₂ in lung [2] [8]Perfused guinea-pig lung studies with radiolabeled TXB₂; Radio-TLC analysis of metabolites

This multifaceted profile—combining TP receptor antagonism, partial agonism in specific contexts, TXAS inhibition, and TXB₂ metabolism inhibition—suggested early on that PTA2 possesses a suitable biochemical profile for investigation as an antithrombotic agent [1]. Its ability to block the thrombotic and vasoconstrictor actions of TXA₂ and endoperoxides while sparing the beneficial anti-aggregatory and vasodilatory prostacyclin (PGI₂) pathway offered a potentially advantageous mechanism compared to non-selective COX inhibitors like aspirin. Furthermore, its stability made it invaluable for in vitro and ex vivo studies dissecting thromboxane receptor signaling and the role of TXA₂ in various disease models, cementing its role as a cornerstone pharmacological tool in eicosanoid research [1] [4] [9].

Properties

CAS Number

71154-83-1

Product Name

Pinane thromboxane A2

IUPAC Name

(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18?,19-,20+,21+,22-/m0/s1

InChI Key

OHJIHGVLRDHSDV-AJKZGVCQSA-N

SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O

Synonyms

pinane thromboxane A2
pinane-thromboxane A2
pinane-thromboxane A2, (1S-(1alpha,2beta(Z),3alpha(1E,3R*),5alpha))-isome

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O

Isomeric SMILES

CCCCC[C@H](/C=C/C1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.